![molecular formula C18H11F4N3O3 B2682087 3-(4-氟苯基)-2,4-二氧代-N-[3-(三氟甲基)苯基]-1H-嘧啶-5-甲酸酰胺 CAS No. 887899-23-2](/img/no-structure.png)

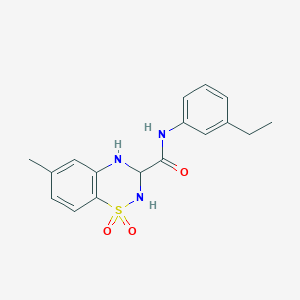

3-(4-氟苯基)-2,4-二氧代-N-[3-(三氟甲基)苯基]-1H-嘧啶-5-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

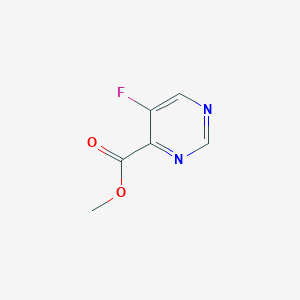

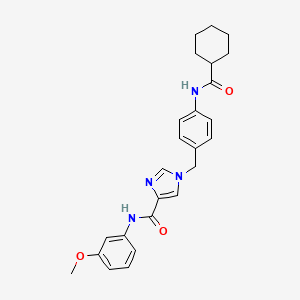

This compound is a pyrimidine derivative, which is a class of compounds that includes several important biological molecules, such as the nucleobases cytosine, thymine, and uracil found in DNA and RNA . The compound also contains fluorophenyl and trifluoromethyl groups, which are commonly used in medicinal chemistry to modulate the properties of drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography . The compound contains several functional groups that could participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which could influence its solid-state structure.Chemical Reactions Analysis

Trifluoromethylphenyl groups can undergo various reactions, such as alkylation . The pyrimidine ring is also a reactive moiety that can participate in a variety of chemical transformations.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the fluorine atoms could increase its lipophilicity, which could influence its solubility and permeability . The compound’s melting point, boiling point, and other physical properties could be predicted using computational methods .科学研究应用

NF-kappaB和AP-1基因表达的抑制剂

Palanki等人(2000年)的研究重点是改善类似化合物的口服生物利用度,该化合物可作为NF-kappaB和AP-1转录因子介导的转录的抑制剂。这项研究强调了嘧啶环结构对生物活性的重要性,特别是5位羧酰胺基团,这对于活性至关重要(Palanki等人,2000年)。

二氢乳清酸脱氢酶抑制

Knecht和Löffler(1998)研究了各种含氟化合物对二氢乳清酸脱氢酶的影响,二氢乳清酸脱氢酶是嘧啶从头合成中至关重要的酶。这项研究与免疫功能相关,并且可以解释人类细胞与大鼠细胞中对各种化合物的差异敏感性(Knecht & Löffler,1998)。

抗病原活性

Limban、Marutescu和Chifiriuc(2011)的一项研究合成并表征了硫脲衍生物,包括带有氟取代基的那些衍生物,以研究它们与细菌细胞的相互作用。这些化合物对形成生物膜的细菌(如铜绿假单胞菌和金黄色葡萄球菌)特别有效,显示出作为具有抗生物膜特性的新型抗菌剂的潜力(Limban、Marutescu和Chifiriuc,2011年)。

癌细胞增殖抑制

Liu等人(2016年)合成了一种与查询化学物质在结构上相似的化合物,该化合物显示出对癌细胞增殖的显着抑制作用。这突出了此类化合物在癌症治疗中的潜在应用(Liu等人,2016年)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide' involves the reaction of 4-fluoroaniline with trifluoromethylbenzoyl chloride to form 3-(4-fluorophenyl)-1-(trifluoromethyl)benzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide.", "Starting Materials": [ "4-fluoroaniline", "trifluoromethylbenzoyl chloride", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine to form 3-(4-fluorophenyl)-1-(trifluoromethyl)benzamide.", "Step 2: 3-(4-fluorophenyl)-1-(trifluoromethyl)benzamide is then reacted with ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as piperidine to form 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] } | |

CAS 编号 |

887899-23-2 |

分子式 |

C18H11F4N3O3 |

分子量 |

393.298 |

IUPAC 名称 |

3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C18H11F4N3O3/c19-11-4-6-13(7-5-11)25-16(27)14(9-23-17(25)28)15(26)24-12-3-1-2-10(8-12)18(20,21)22/h1-9H,(H,23,28)(H,24,26) |

InChI 键 |

DRTMKNXGNSWRRC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F)C(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)

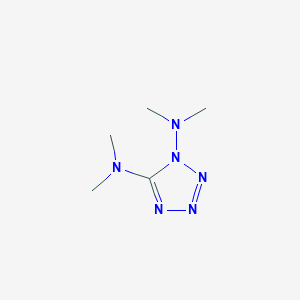

![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2682015.png)

![2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine](/img/structure/B2682020.png)